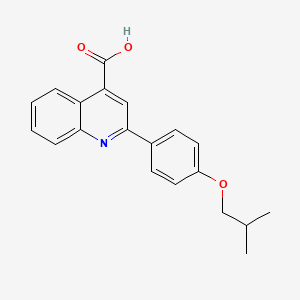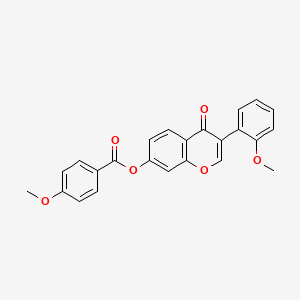![molecular formula C22H25ClN6O3S B2552190 N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1115899-39-2](/img/structure/B2552190.png)
N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea" is a urea derivative characterized by the presence of a 3-chloro-2-methylphenyl group and a 1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl group. While the specific compound is not directly mentioned in the provided papers, the general class of N,N'-disubstituted ureas is well-represented, indicating the relevance of these studies to the compound .
Synthesis Analysis
The synthesis of N-substituted phenyl-N'-substituted ureas typically involves the reaction of an isocyanate with an amine. For example, the synthesis of N-substituted phenyl-N'-[6-(2-chlorobenzothiazol)yl]urea compounds was achieved with yields ranging from 74% to 88% by reacting 2-nitrochlorobenzol with substituted phenylamine . Similarly, N,N'-disubstituted ureas containing polycyclic fragments were synthesized by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, yielding 27–73% . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of N,N'-disubstituted ureas is often characterized using techniques such as 1H NMR and IR spectroscopy, as well as elemental analysis . X-ray diffraction investigations can also provide detailed insights into the crystal structure and hydrogen bond system of these compounds . These analytical techniques would be essential for confirming the structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of N,N'-disubstituted ureas can vary depending on the substituents attached to the urea moiety. The provided papers do not detail specific reactions for the compound , but they do suggest that these urea derivatives can be synthesized through reactions involving chloro-substituted anilines and isocyanates . The reactivity of such compounds could be further explored in the context of potential biological activity, such as their use as anticancer agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-disubstituted ureas are influenced by their molecular structure. For instance, the presence of chloro, fluoro, or trifluoromethyl groups can affect the lipophilicity, solubility, and overall reactivity of these compounds . The cytotoxicity of some N,N'-disubstituted ureas has been evaluated, indicating their potential as anticancer agents . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but the studies suggest that such compounds could have significant biological activity.
properties
IUPAC Name |
1-[6-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O3S/c1-3-24-20(31)14-5-4-8-28(10-14)22-27-19-18(33-22)21(32)29(12-25-19)11-17(30)26-16-9-15(23)7-6-13(16)2/h6-7,9,12,14H,3-5,8,10-11H2,1-2H3,(H,24,31)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJTKOUGLJGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)
![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)
![6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552117.png)
![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)
![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)